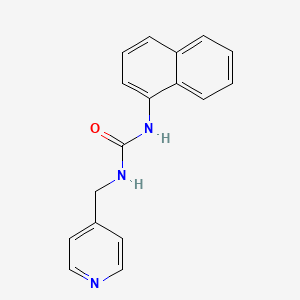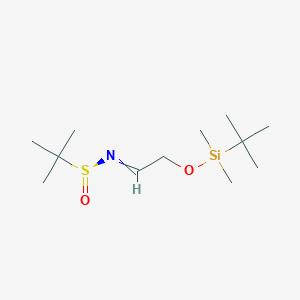
(S,E)-N-(2-((tert-Butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound (S,E)-N-(2-((tert-Butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide is a chemical entity listed in the PubChem database It is known for its unique properties and applications in various scientific fields
Chemical Reactions Analysis
Compound (S,E)-N-(2-((tert-Butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Compound (S,E)-N-(2-((tert-Butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of compound (S,E)-N-(2-((tert-Butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Compound (S,E)-N-(2-((tert-Butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Aspirin (CID 2244): Known for its analgesic and anti-inflammatory properties.
Salicylsalicylic acid (CID 5161): Similar in structure to aspirin but with different pharmacological properties.
Indomethacin (CID 3715): A nonsteroidal anti-inflammatory drug with distinct therapeutic effects.
Sulindac (CID 1548887): Another nonsteroidal anti-inflammatory drug with unique properties.
Each of these compounds has its own set of characteristics and applications, making them distinct from compound this compound.
Properties
Molecular Formula |
C12H27NO2SSi |
|---|---|
Molecular Weight |
277.50 g/mol |
IUPAC Name |
(S)-N-[2-[tert-butyl(dimethyl)silyl]oxyethylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C12H27NO2SSi/c1-11(2,3)16(14)13-9-10-15-17(7,8)12(4,5)6/h9H,10H2,1-8H3/t16-/m0/s1 |
InChI Key |
GYWHPULLAAZCJG-INIZCTEOSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OCC=N[S@@](=O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC=NS(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


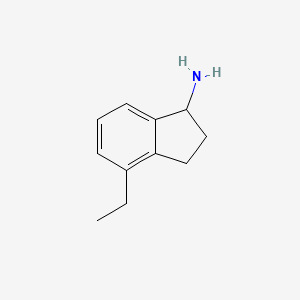
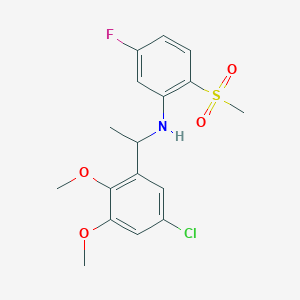
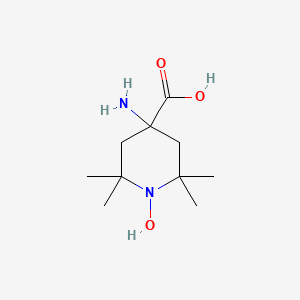
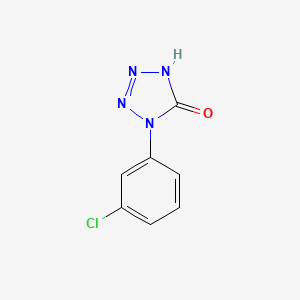
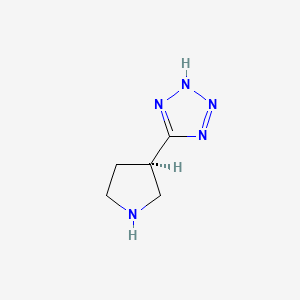
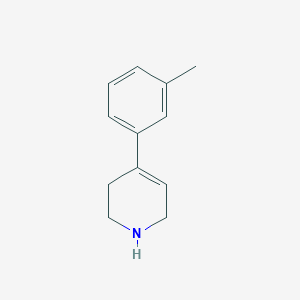
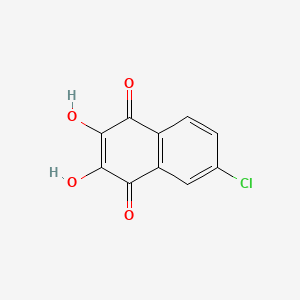
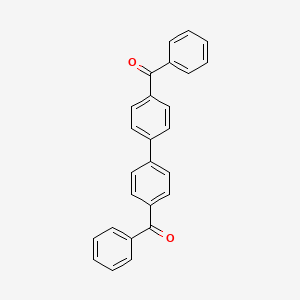
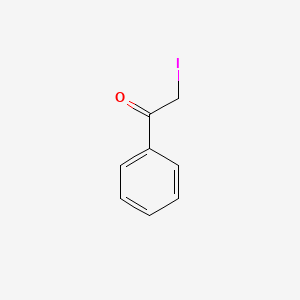
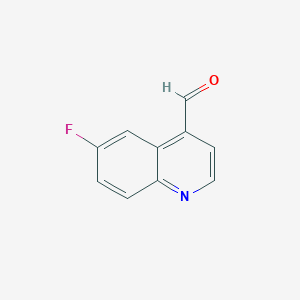
![3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B8807015.png)
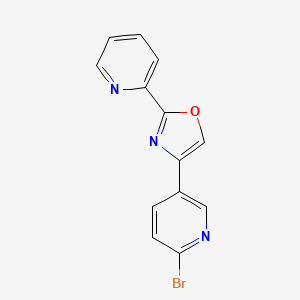
![Propanedinitrile, [(chlorophenyl)hydrazono]-](/img/structure/B8807032.png)
